Resolvin D6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4S,5E,7Z,10Z,13Z,15E,17S,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-12-15-20(23)16-13-10-8-6-4-5-7-9-11-14-17-21(24)18-19-22(25)26/h3-5,8-14,16-17,20-21,23-24H,2,6-7,15,18-19H2,1H3,(H,25,26)/b5-4-,10-8-,11-9-,12-3-,16-13+,17-14+/t20-,21+/m0/s1 |
InChI Key |
JKPUWSZSJINVLB-OSKNXYPTSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CC=CC(CCC(=O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
All D-series resolvins share a 22-carbon backbone derived from DHA but differ in hydroxylation sites and double bond configurations (Table 1).
Table 1: Structural Comparison of D-Series Resolvins
| Resolvin | Hydroxylation Sites | Double Bonds | Molecular Formula |
|---|---|---|---|
| RvD1 | 7S,8R,17S | 4 trans | C₂₂H₃₂O₅ |
| RvD2 | 7S,16R,17S | 4 trans | C₂₂H₃₂O₅ |
| RvD3 | 4S,11R,17S | 5 trans | C₂₂H₃₂O₅ |
| RvD4 | 4S,5S,17S | 5 trans | C₂₂H₃₂O₅ |
| RvD5 | 7S,17S | 4 trans | C₂₂H₃₂O₄ |
| RvD6 | 4S,11S,17S | 5 trans | C₂₂H₃₂O₅ |
Source: LMSD structural database
RvD6 is characterized by hydroxyl groups at positions 4S, 11S, and 17S, which differ from RvD1 (7S,8R,17S) and RvD2 (7S,16R,17S). These structural variations influence receptor binding specificity and metabolic stability. For instance, RvD3’s 4S,11R configuration enhances its persistence at inflammation sites compared to RvD1 and RvD2 .
Functional Comparison with Other Resolvins
Macrophage Polarization
RvD6, RvD1, and RvD2 regulate macrophage polarization but through distinct mechanisms:
- RvD6 : Suppresses CSE-induced M1 polarization (reducing pro-inflammatory markers like TNF-α) and enhances M2 markers (e.g., CD206) .
- RvD1 : Prevents M1 polarization in bacterial/viral infections and increases M2-associated cytokines (e.g., IL-10) .
- RvD2 : Increases Ly6C+ macrophage populations, promoting tissue repair .
Cytokine Regulation
Therapeutic Contexts
- Metabolic Inflammation : RvD6 levels increase in adipose tissue with dietary interventions (e.g., FXO supplementation), correlating with reduced inflammation .
- Cancer: In hepatocellular carcinoma models, RvD6 levels rise post-tumor induction but decrease with anti-inflammatory treatments like Pien Tze Huang .
- Sepsis : RvD2 improves survival in sepsis models by reducing bacterial load and inflammatory cytokines , whereas RvD6’s role remains unstudied in this context.
Q & A
Q. What ethical considerations arise when translating RvD6 findings from animal models to human trials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
